Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate
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Overview
Description
Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate is an organic compound with the molecular formula C13H17NO5 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate typically involves the esterification of 3,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ethyl 3,4-dimethoxybenzoate is then subjected to a coupling reaction with 4-aminophenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or pain. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action[3][3].
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxybenzoate: Shares the dimethoxybenzoyl group but lacks the amino and phenylacetic acid moieties.
Ethyl 2-(4-hydroxy-3-methoxy-phenyl)acetate: Similar structure with a hydroxy group instead of the dimethoxybenzoyl group.
Uniqueness
Ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate is unique due to the presence of both the dimethoxybenzoyl and phenylacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-25-18(21)11-13-5-8-15(9-6-13)20-19(22)14-7-10-16(23-2)17(12-14)24-3/h5-10,12H,4,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFDGABSDWTURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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